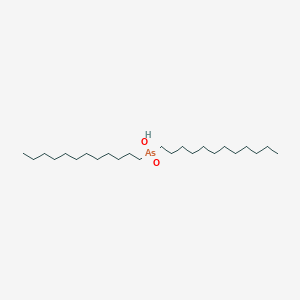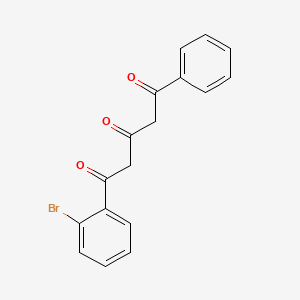
1-(2-Bromophenyl)-5-phenylpentane-1,3,5-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromophenyl)-5-phenylpentane-1,3,5-trione is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentane chain with three ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-5-phenylpentane-1,3,5-trione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 2-bromobenzene with a suitable acyl chloride, followed by subsequent reactions to introduce the additional phenyl and ketone groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromophenyl)-5-phenylpentane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the ketone groups to alcohols.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2-Bromophenyl)-5-phenylpentane-1,3,5-trione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Bromophenyl)-5-phenylpentane-1,3,5-trione involves its interaction with specific molecular targets. The bromine atom and ketone groups play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
1-(2-Bromophenyl)-2-phenylethanone: Similar structure but with a shorter carbon chain.
1-(2-Bromophenyl)-3-phenylpropan-1-one: Another related compound with a different carbon chain length.
Uniqueness: 1-(2-Bromophenyl)-5-phenylpentane-1,3,5-trione is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its longer carbon chain and multiple ketone groups differentiate it from other similar compounds, making it a valuable molecule for various applications .
Propriétés
Numéro CAS |
30866-57-0 |
|---|---|
Formule moléculaire |
C17H13BrO3 |
Poids moléculaire |
345.2 g/mol |
Nom IUPAC |
1-(2-bromophenyl)-5-phenylpentane-1,3,5-trione |
InChI |
InChI=1S/C17H13BrO3/c18-15-9-5-4-8-14(15)17(21)11-13(19)10-16(20)12-6-2-1-3-7-12/h1-9H,10-11H2 |
Clé InChI |
CUFSGLPMXNBLTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC(=O)CC(=O)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B14004309.png)
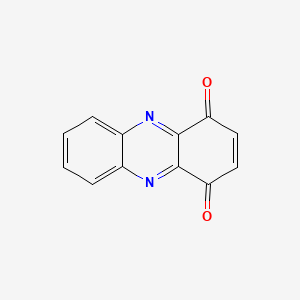
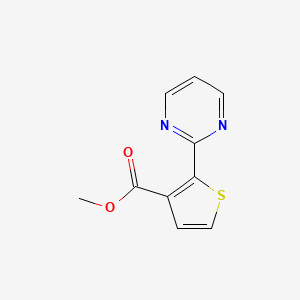
![Benzene, 1-chloro-4-[[(2-chloroethyl)imino]methyl]-](/img/structure/B14004321.png)
![methyl N-[4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-6-formyl-5-methylpyridin-3-yl]carbamate](/img/structure/B14004325.png)
![2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile](/img/structure/B14004326.png)
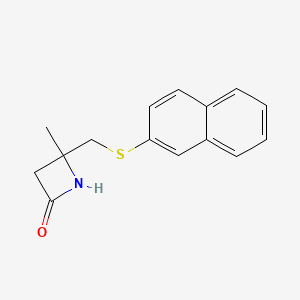
![2,2'-[(2-Ethoxyphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14004332.png)
![4-[2-(4-chlorophenyl)ethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B14004338.png)
![2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol](/img/structure/B14004341.png)
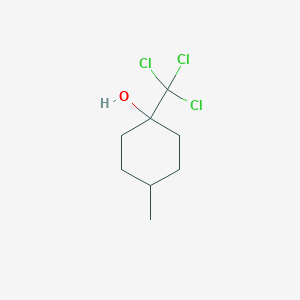
![4-amino-6-hydrazinyl-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B14004359.png)
![4-[[4-[Bis(3-chloropropyl)amino]-2-methylphenyl]methylideneamino]-2,6-dichlorophenol;hydrochloride](/img/structure/B14004371.png)
